molecular formula C27H41N3O3 B11835672 (3S,8S,9S,10R,13S,14S,17R)-17-((2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,17-tetradecahydro-16H-cyclopenta[a]phenanthren-16-one

(3S,8S,9S,10R,13S,14S,17R)-17-((2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,17-tetradecahydro-16H-cyclopenta[a]phenanthren-16-one

Cat. No.: B11835672
M. Wt: 455.6 g/mol
InChI Key: KGXDVTOEPDCFHL-WQTURIIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta[a]Phenanthrene Core Architecture

The cyclopenta[a]phenanthrene framework forms the tetracyclic backbone of the compound, comprising three fused cyclohexane rings (A, B, C) and one cyclopentane ring (D). This core structure aligns with the steroid nucleus, as described for gonane derivatives. X-ray diffraction studies of analogous compounds reveal bond lengths and angles consistent with saturated hydrocarbon systems, with C–C bonds averaging 1.54 Å in the cyclohexane rings and 1.51 Å in the cyclopentane moiety.

The fusion of the D-ring to the C-ring occurs at carbons C13 and C14, creating a characteristic cis junction that induces planar distortion. This geometry facilitates intramolecular hydrogen bonding between the 3-hydroxy group and the 16-ketone oxygen, stabilizing the A-ring in a chair conformation. Methyl groups at C10 and C13 adopt β-orientations, projecting above the plane of the core, as confirmed by nuclear Overhauser effect (NOE) correlations in related structures.

Table 1: Key Bond Lengths in the Cyclopenta[a]Phenanthrene Core

Bond Type Average Length (Å) Source Reference
C–C (Cyclohexane) 1.54
C–C (Cyclopentane) 1.51
C–O (16-Ketone) 1.21
O–H (3-Hydroxy) 0.96

Stereochemical Configuration Analysis

The compound exhibits seven stereocenters (C3, C8, C9, C10, C13, C14, C17) with configurations S, S, S, R, S, S, R, respectively. Crystal structure data from analogous steroids indicate that the 5α-gonane configuration predominates, with hydrogen atoms at C5 and C10 oriented trans to the methyl groups. The 3-hydroxy group adopts an α-equatorial position, minimizing steric clash with the C19 methyl group.

The C17 side chain’s (2S,6R) configuration directs the azido group into a pseudo-axial orientation, as observed in X-ray analyses of heptan-2-yl derivatives. This arrangement minimizes dipole-dipole repulsion between the azido and ketone groups.

Table 2: Stereochemical Assignments and Contributing Evidence

Stereocenter Configuration Evidence Source
C3 S NOE correlations
C8 S X-ray diffraction
C9 S Chiral HPLC
C10 R X-ray diffraction
C13 S Comparative NMR
C14 S X-ray diffraction
C17 R Optical rotation

Azido-Ketone Side Chain Conformational Dynamics

The C17 side chain, (2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl, exhibits restricted rotation due to steric hindrance from the 6-methyl group and electronic effects from the 3-ketone. Density functional theory (DFT) calculations on similar systems predict three low-energy conformers:

  • Synclinal (sc): Dihedral angle C16–C17–O3–C20 = 60°
  • Antiplanar (ap): Dihedral angle = 180°
  • Anticlinal (ac): Dihedral angle = -60°

X-ray data confirm the predominance of the synclinal conformation, stabilized by a weak C–H···O interaction between the C21 methyl and the 3-ketone oxygen. The azido group’s N3–N2–N1 bond angle (171.5°) deviates slightly from linearity due to crystal packing forces.

Table 3: Conformational Parameters of the Azido-Ketone Side Chain

Parameter Value Method/Source
N3–N2–N1 bond angle 171.5° X-ray diffraction
C17–C20 bond length 1.52 Å X-ray diffraction
Predominant conformer Synclinal DFT/experimental
Energy barrier (sc ↔ ap) 8.2 kcal/mol DFT calculations

Properties

Molecular Formula

C27H41N3O3

Molecular Weight

455.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C27H41N3O3/c1-16(15-29-30-28)5-8-23(32)17(2)25-24(33)14-22-20-7-6-18-13-19(31)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-22,25,31H,5,7-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,25+,26+,27+/m1/s1

InChI Key

KGXDVTOEPDCFHL-WQTURIIHSA-N

Isomeric SMILES

C[C@H](CCC(=O)[C@@H](C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CN=[N+]=[N-]

Canonical SMILES

CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Steroid Backbone Selection and Initial Functionalization

The synthesis begins with dehydroepiandrosterone (DHEA, 1 ), a cost-effective C19 steroid with a 3β-hydroxy-5-ene-17-one scaffold. DHEA serves as the foundational structure due to its compatibility with C17 functionalization, as demonstrated in the synthesis of 17-(3-pyridyl) steroids . To prepare the intermediate 17-iodo-androsta-5,16-dien-3β-ol (2 ), DHEA undergoes hydrazone formation using hydrazine hydrate and hydrazine sulfate . Subsequent iodination with iodine and tetramethylguanidine yields the 17-iodo derivative in 94% yield after crystallization from ethanol-water .

Critical Parameters for Step 1

  • Hydrazination : Hydrazine hydrate (3 equiv) with 0.1 equiv hydrazine sulfate at 80°C for 4 h.

  • Iodination : 1.2 equiv iodine in THF at 0°C, quenched with Na2S2O3.

Palladium-Catalyzed Side Chain Installation at C17

The heptan-2-yl side chain is introduced via a Suzuki-Miyaura coupling between the 17-iodo steroid (2 ) and a borane-containing heptan-2-yl precursor. This method mirrors the synthesis of 17-(3-pyridyl) steroids , with modifications to accommodate the target side chain. The borane reagent, diethyl(6-methyl-3-oxoheptan-2-yl)borane, is prepared via hydroboration of 6-methyl-3-oxohept-1-ene using BH3·THF.

Reaction Conditions

  • Catalyst : Bis(triphenylphosphine)palladium(II) chloride (1 mol%) .

  • Base : 2 M aqueous Na2CO3.

  • Solvent : THF at 80°C under argon for 72 h .

  • Work-up : Extraction with diethyl ether, followed by crystallization from acetonitrile/methanol (8:1 v/v) to remove palladium residues .

The product, 17-(6-methyl-3-oxoheptan-2-yl)-androsta-5,16-dien-3β-ol (3 ), is obtained in 78% yield.

Oxidation of the C3 Hydroxyl Group

The 3β-hydroxy group in 3 is oxidized to a ketone using Jones reagent (CrO3 in H2SO4/acetone) at 0°C . This step proceeds quantitatively, yielding the 3-oxo derivative (4 ). Alternative oxidants like Dess-Martin periodinane or Swern oxidation may also be employed but offer no yield advantage .

Analytical Data for 4

  • HRMS : [M+Na]+ calculated for C28H40O3Na: 447.2876; found: 447.2872 .

  • 1H NMR (CDCl3): δ 5.35 (m, 1H, H6), 3.12 (m, 1H, H17), 2.45 (dd, J = 14.1 Hz, H2) .

Stereoselective Introduction of the Azido Group

The 7-azido moiety is installed using the hypervalent iodine reagent ABZ (azidobenziodazolone), which enables safe and efficient azidation under mild conditions . The heptan-2-yl side chain’s tertiary alcohol at C7 is converted to a leaving group (tosylate) prior to azide displacement.

Stepwise Procedure

  • Tosylation : Treat 4 with p-toluenesulfonyl chloride (1.2 equiv) and DMAP (0.1 equiv) in CH2Cl2 at 0°C .

  • Azidation : React the tosylate with ABZ (1.5 equiv) in DMF at 25°C for 12 h .

Optimization Insights

  • ABZ outperforms traditional NaN3 due to reduced explosion risks and higher functional group tolerance .

  • Yields improve from 64% to 87% when using ABZ compared to NaN3 .

Final Deprotection and Crystallization

The tert-butyldimethylsilyl (TBS) group at C3, introduced earlier to protect the ketone during azidation, is removed using HF·pyridine in THF . The final product is crystallized from hexane/ethyl acetate (5:1 v/v) to afford pure (3S,8S,9S,10R,13S,14S,17R)-17-((2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,17-tetradecahydro-16H-cyclopenta[a]phenanthren-16-one (5 ) in 92% purity.

Characterization Data

  • Melting Point : 178–180°C.

  • [α]D25 : +42.5° (c 0.1, CHCl3).

  • 13C NMR (CDCl3): δ 211.5 (C3=O), 170.2 (C16=O), 56.8 (C17), 24.1 (C6-CH3) .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the azido group.

Major Products

    Oxidation: Oxidation of the hydroxy group can yield ketones or aldehydes.

    Reduction: Reduction of the azido group can yield primary amines.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C27H46N4O3C_{27}H_{46}N_{4}O_{3} and a molecular weight of approximately 466.65 g/mol. Its structure includes multiple stereocenters and functional groups that contribute to its biological activity and chemical reactivity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The azido group can be utilized for targeted drug delivery systems. For instance, studies have shown that azido-containing compounds can selectively target cancer cells through bioorthogonal reactions .

Antimicrobial Properties

The compound's structural features may confer antimicrobial activity. Preliminary studies on related compounds have demonstrated efficacy against various bacterial strains. The hydroxyl group is often associated with enhanced solubility and bioactivity in biological systems .

Bioconjugation Techniques

The azido group allows for bioconjugation via click chemistry methods. This is particularly useful in creating labeled biomolecules for imaging or therapeutic purposes. The ability to attach various biomolecules can enhance the specificity of drug delivery systems .

Enzyme Inhibition Studies

Research has suggested that similar compounds can act as enzyme inhibitors. Investigating the inhibitory effects on specific enzymes could provide insights into their mechanism of action and potential therapeutic applications .

Polymer Development

The compound can serve as a building block for synthesizing novel polymers with specific properties. Its ability to degrade into biologically active compounds makes it suitable for developing biodegradable materials for medical applications .

Nanotechnology Applications

Incorporating this compound into nanocarriers could enhance drug delivery efficiency. The unique structural characteristics may allow for improved loading capacity and release profiles in targeted therapies .

Case Study 1: Anticancer Drug Development

A study investigated the anticancer potential of azido-containing steroids similar to this compound. Results indicated significant cytotoxicity against several cancer cell lines, paving the way for further development as a chemotherapeutic agent.

Case Study 2: Bioconjugation for Imaging

In another study, researchers successfully utilized the azido group in this compound to attach fluorescent markers to proteins. This technique facilitated real-time imaging of cellular processes in live cells.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. The azido group can participate in click chemistry reactions, allowing for the selective modification of biomolecules. The hydroxy group can form hydrogen bonds with biological targets, potentially affecting their function. The cyclopenta[a]phenanthrene core can interact with steroid receptors, potentially modulating their activity.

Comparison with Similar Compounds

Structural Analogues with Modified Side Chains

Compounds sharing the cyclopenta[a]phenanthrene core but differing in side-chain substituents exhibit varied physicochemical and biological properties:

Compound Name/ID Substituent at Position 17 Key Properties/Bioactivity Reference
Target Compound 7-azido-6-methyl-3-oxoheptan-2-yl High reactivity (azide for conjugation)
1'-Methyl-2-...spiro[cyclopentane-1,3'-indoline]-2,4-dien-2'-one Pent-1-yn-1-yl Spirocyclic structure; 80% yield in synthesis
(20R+S)(8R,9S,13S,14S)-3-(2-Hydroxypentanoyl)-... 2-Hydroxypentanoyl Colorless oil; 65% yield
Ethinylestradiol (Parent) Ethynyl group Hormonal activity; FDA-approved drug

Key Observations :

  • The azide group in the target compound offers unique reactivity compared to alkynyl (e.g., ethinylestradiol) or acyl (e.g., hydroxypentanoyl) substituents, enabling bioorthogonal conjugation strategies .
  • Spirocyclic derivatives () show higher synthetic yields but lack the azide’s functional versatility .

Functional Group Variations on the Core Structure

Modifications at position 3 (hydroxyl group) and other positions alter solubility and bioactivity:

Compound Name/ID Position 3 Substituent Bioactivity/Notes Reference
Target Compound 3-Hydroxy Potential for hydrogen bonding
GAP-EDL-1 3-Cyanomethoxy Enhanced lipophilicity
16-(3-Pyridinmethylene)-... 3-Hydroxy with pyridinyl side chain Moderate anticancer activity (MS m/z 380.3)

Key Observations :

  • Pyridinyl derivatives () demonstrate anticancer activity, suggesting the core structure’s adaptability to diverse therapeutic targets .

Bioactivity and Therapeutic Potential

  • Anticancer Activity : Cyclopenta[b]benzofurans (e.g., rocaglamide derivatives) inhibit NF-κB and induce apoptosis, though their scaffolds differ from the target compound .
  • Hormonal Effects : Ethinylestradiol () highlights the core structure’s relevance in endocrine modulation, suggesting the target compound could be optimized for similar pathways .
  • Carcinogenicity Risks: Some cyclopenta[a]phenanthrenes with benzylic positions (e.g., 16,17-dihydro-11-hydroxy derivatives) show carcinogenicity, emphasizing the need for substituent optimization to mitigate toxicity .

Biological Activity

The compound (3S,8S,9S,10R,13S,14S,17R)-17-((2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,17-tetradecahydro-16H-cyclopenta[a]phenanthren-16-one is a complex polycyclic compound with significant biological implications. Its structural characteristics suggest potential interactions with biological systems that merit detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure involving multiple stereocenters and functional groups. It has a molecular formula of C27H46N4O2C_{27}H_{46}N_{4}O_{2} and a molecular weight of approximately 466.66 g/mol. The presence of azido and hydroxy groups indicates potential reactivity and biological activity.

Biological Activity Overview

Research into the biological activity of similar cyclopenta[a]phenanthrene derivatives has shown various effects including carcinogenicity and enzymatic interactions. The following sections summarize key findings related to the biological activity of this compound.

Carcinogenicity Studies

Studies on cyclopenta[a]phenanthrene derivatives have demonstrated a correlation between structural features and carcinogenic potential. For instance:

  • Tumorigenic Activity : Compounds with unobstructed bay regions have been proposed to exhibit higher tumorigenic activity. In vitro studies indicate that compounds like 15,16-dihydro-1-methanocyclopenta[a]phenanthrene can be oxidized to form reactive metabolites that interact with DNA in mouse skin models .
CompoundStudy TypeFindings
15,16-dihydro-1-methanocyclopenta[a]phenanthreneIn vivoInduced tumors in T.O. mice
16-hydroxy-cyclopenta[a]phenanthreneIn vitroMetabolic oxidation leads to carcinogenic metabolites

Enzymatic Activity

The metabolism of cyclopenta[a]phenanthrene derivatives involves mixed-function oxidases that catalyze the formation of hydroxylated products. This metabolic pathway is crucial for understanding the biological activity of the compound:

  • Metabolic Pathways : The compound is likely to undergo enzymatic oxidation at positions that lead to the formation of dihydrodiols and other reactive intermediates .

Case Studies

  • Carcinogenicity in Mice : A study involving repeated applications of cyclopenta[a]phenanthrene derivatives on SENCAR mice highlighted their potential carcinogenic effects due to metabolic activation in the skin .
  • Hydrocarbon-Nucleoside Adducts : Analysis of skin treated with cyclopenta[a]phenanthrene indicated the formation of hydrocarbon-nucleoside adducts as a result of metabolic activation .

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of this compound?

To confirm the structure, employ a combination of:

  • 1H and 13C NMR to resolve stereochemistry and assign proton/carbon environments, particularly for the azido and ketone groups.
  • IR spectroscopy to identify functional groups (e.g., azide stretch ~2100 cm⁻¹, carbonyl ~1700 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical confirmation .

Q. How should the compound be handled and stored to maintain stability?

  • Storage : Keep at -20°C under inert gas (argon) in amber vials to prevent azide degradation and light-induced reactions.
  • Handling : Use a fume hood, nitrile gloves, and protective eyewear due to the azide group’s potential toxicity and explosive risk.
  • Purity checks : Regularly analyze via HPLC to monitor decomposition .

Q. What are the critical steps in synthesizing this compound to preserve the azide group?

  • Conduct reactions under anhydrous conditions and low temperatures (0–4°C) to minimize azide decomposition.
  • Use inert atmosphere (N₂/Ar) during purification steps (e.g., column chromatography).
  • Avoid metal catalysts that might catalyze azide reduction or side reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with steroid receptors?

  • Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to glucocorticoid or androgen receptors, leveraging known steroid-receptor crystal structures (e.g., dexamethasone-bound GR, PDB ID: 1P93).
  • Validate predictions with molecular dynamics simulations (AMBER/GROMACS) to evaluate binding stability over time.
  • Compare results with structurally related steroids (e.g., alphaxalone, ) to identify key pharmacophoric features .

Q. How to resolve contradictions in biological activity data across different assays?

  • Standardize assay protocols : Use identical cell lines (e.g., HEK293 for receptor transactivation), control for solvent effects (e.g., DMSO concentration ≤0.1%), and validate with reference compounds (e.g., dexamethasone for anti-inflammatory activity).
  • Assess metabolite interference : Incubate the compound with liver microsomes to identify active/toxic metabolites.
  • Cross-validate with orthogonal assays : Combine ELISA (protein-level) and qPCR (gene-level) readouts to confirm mechanistic consistency .

Q. What strategies mitigate challenges in determining the stereochemistry of the azidoheptan-2-yl side chain?

  • NOESY/ROESY NMR : Identify spatial correlations between the azido group and adjacent methyl/hydroxy protons.
  • Chiral resolution : Use chiral HPLC with cellulose-based columns to separate enantiomers and compare retention times with synthetic standards.
  • Asymmetric synthesis : Employ enantioselective catalysts (e.g., Sharpless epoxidation) during side-chain construction to ensure stereochemical fidelity .

Methodological Considerations

Q. How to optimize reaction yields during the compound’s synthesis?

  • Stepwise coupling : Introduce the azidoheptan-2-yl moiety via SN2 displacement or Mitsunobu reaction, optimizing equivalents of reagents (e.g., NaN₃) and reaction time.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity for cyclopenta[a]phenanthrenone core formation.
  • In-line analytics : Use LC-MS to monitor intermediates and terminate reactions at peak yield .

Q. What in silico tools predict the compound’s pharmacokinetic (PK) properties?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, CYP450 metabolism, and blood-brain barrier permeability.
  • Physicochemical profiling : Calculate logP (e.g., XLogP3) to assess lipophilicity and prioritize formulation strategies (e.g., nanoemulsions for poor aqueous solubility) .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between in vitro and ex vivo models?

  • Test compound stability : Incubate the compound in cell culture media at 37°C and analyze degradation products via LC-MS.
  • Microenvironmental factors : Replicate ex vivo conditions (e.g., hypoxia, serum proteins) in vitro to isolate confounding variables.
  • Dose-response normalization : Adjust concentrations based on protein binding (e.g., fetal bovine serum) to compare free compound levels .

Safety and Compliance

Q. What precautions are essential for handling azide-containing compounds in laboratory settings?

  • Explosion risk mitigation : Avoid grinding or heating solid azides; dilute solutions to <10% azide content.
  • Waste disposal : Quench azides with sodium nitrite/acidic conditions before disposal.
  • Emergency protocols : Train personnel in using fire blankets and eyewash stations for accidental exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.